Ametantrone
Ametantrone
Ametantrone (AM) is a synthetic 9,10-anthracenedione bearing two (hydroxyethylamino)ethylamino residues at positions 1 and 4; along with other anthraquinones and anthracyclines, it shares a polycyclic intercalating moiety and charged side chains that stabilize DNA binding. Ametantrone is the second anthracene derivative to enter clinical trials.
Brand Name:
Vulcanchem
CAS No.:
64862-96-0
VCID:
VC0518380
InChI:
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
SMILES:
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Molecular Formula:
C22H28N4O4
Molecular Weight:
412.5 g/mol
Ametantrone
CAS No.: 64862-96-0
Inhibitors
VCID: VC0518380
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 64862-96-0 |
---|---|
Product Name | Ametantrone |
Molecular Formula | C22H28N4O4 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | 1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Standard InChI | InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 |
Standard InChIKey | FFGSXKJJVBXWCY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Appearance | Solid powder |
Description | Ametantrone (AM) is a synthetic 9,10-anthracenedione bearing two (hydroxyethylamino)ethylamino residues at positions 1 and 4; along with other anthraquinones and anthracyclines, it shares a polycyclic intercalating moiety and charged side chains that stabilize DNA binding. Ametantrone is the second anthracene derivative to enter clinical trials. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 70711-40-9 (diacetate salt) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate ametantrone ametantrone diacetate ametantrone ion (1-) HAQ NSC 196473 NSC 287513 NSC-196473 NSC-287513 |
Reference | 1: Gianoncelli A, Basili S, Scalabrin M, Sosic A, Moro S, Zagotto G, Palumbo M, Gresh N, Gatto B. Rational design, synthesis, and DNA binding properties of novel sequence-selective peptidyl congeners of ametantrone. ChemMedChem. 2010 Jul 5;5(7):1080-91. PubMed PMID: 20458714. 2: Shchekotikhin AE, Glazunova VA, Dezhenkova LG, Luzikov YN, Sinkevich YB, Kovalenko LV, Buyanov VN, Balzarini J, Huang FC, Lin JJ, Huang HS, Shtil AA, Preobrazhenskaya MN. Synthesis and cytotoxic properties of 4,11-bis[(aminoethyl)amino]anthra[2,3-b]thiophene-5,10-diones, novel analogues of antitumor anthracene-9,10-diones. Bioorg Med Chem. 2009 Mar 1;17(5):1861-9. Epub 2009 Jan 27. PubMed PMID: 19208482. 3: Hsin LW, Wang HP, Kao PH, Lee O, Chen WR, Chen HW, Guh JH, Chan YL, His CP, Yang MS, Li TK, Lee CH. Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. Bioorg Med Chem. 2008 Jan 15;16(2):1006-14. Epub 2007 Oct 10. PubMed PMID: 17962028. 4: Morley JO, Furlong PJ. Synthesis and calculated properties of some 1,4-bis(amino)anthracene-9,10-diones. Org Biomol Chem. 2006 Nov 7;4(21):4005-14. Epub 2006 Oct 2. PubMed PMID: 17047882. 5: Shchekotikhin AE, Glazunova VA, Luzikov YN, Buyanov VN, Susova OY, Shtil AA, Preobrazhenskaya MN. Synthesis and structure-activity relationship studies of 4,11-diaminonaphtho[2,3-f]indole-5,10-diones. Bioorg Med Chem. 2006 Aug 1;14(15):5241-51. Epub 2006 May 2. PubMed PMID: 16631372. 6: Reszka KJ, Wagner BA, Burns CP, Britigan BE. Effects of peroxidase substrates on the Amplex red/peroxidase assay: antioxidant properties of anthracyclines. Anal Biochem. 2005 Jul 15;342(2):327-37. PubMed PMID: 15913534. 7: Tarasiuk J, Mazerski J, Tkaczyk-Gobis K, Borowski E. Molecular basis of the low activity of antitumor anthracenediones, mitoxantrone and ametantrone, in oxygen radical generation catalyzed by NADH dehydrogenase. Enzymatic and molecular modelling studies. Eur J Med Chem. 2005 Apr;40(4):321-8. Epub 2004 Dec 15. PubMed PMID: 15804531. 8: Huang HS, Chou CL, Guo CL, Yuan CL, Lu YC, Shieh FY, Lin JJ. Human telomerase inhibition and cytotoxicity of regioisomeric disubstituted amidoanthraquinones and aminoanthraquinones. Bioorg Med Chem. 2005 Mar 1;13(5):1435-44. PubMed PMID: 15698759. 9: Sadeghi-Aliabadi H, Tabarzadi M, Zarghi A. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives. Farmaco. 2004 Aug;59(8):645-9. PubMed PMID: 15262534. 10: O'Malley YQ, Reszka KJ, Britigan BE. Direct oxidation of 2',7'-dichlorodihydrofluorescein by pyocyanin and other redox-active compounds independent of reactive oxygen species production. Free Radic Biol Med. 2004 Jan 1;36(1):90-100. PubMed PMID: 14732293. |
PubChem Compound | 2134 |
Last Modified | Nov 11 2021 |
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